

Synthesis Pathway of Ethyl 2-Chloro-2-(hydroxyimino)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-chloro-2-(hydroxyimino)acetate

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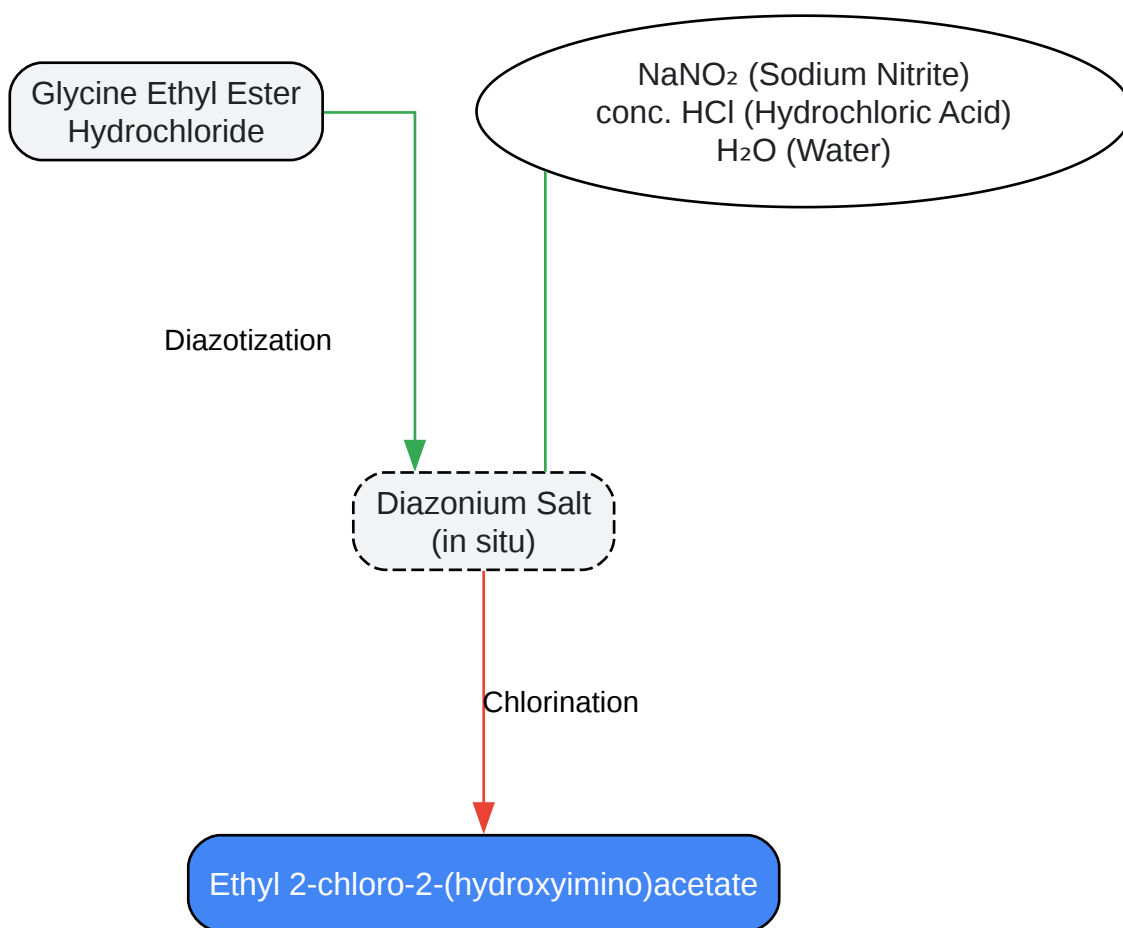
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of **ethyl 2-chloro-2-(hydroxyimino)acetate**, a versatile reagent used in the preparation of various compounds, including chiral amino acids and Δ^2 -isoxazolines.^{[1][2]} The document outlines a common and effective synthesis pathway, including a detailed experimental protocol and relevant chemical data.

Core Synthesis Pathway

The most prevalent and well-documented method for synthesizing **ethyl 2-chloro-2-(hydroxyimino)acetate** proceeds from glycine ethyl ester hydrochloride. This pathway involves a diazotization reaction followed by chlorination.

Diagram of the Synthesis Pathway



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Caption: Synthesis of **ethyl 2-chloro-2-(hydroxyimino)acetate** from glycine ethyl ester hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **ethyl 2-chloro-2-(hydroxyimino)acetate**.

Parameter	Value	Reference
Yield	76%	[3]
Molecular Formula	C ₄ H ₆ ClNO ₃	[3][4]
Molecular Weight	151.55 g/mol	[3][4]
CAS Number	14337-43-0	[1][2][4]
Melting Point	70-76 °C	[2]
Appearance	White to almost white powder/crystal	

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of (Z)-**ethyl 2-chloro-2-(hydroxyimino)acetate**, adapted from established procedures.[3]

Materials:

- Glycine ester hydrochloride (2 g, 14 mmol)
- Concentrated Hydrochloric Acid (1.2 mL)
- Sodium nitrite (2 g, 28 mmol total)
- Water
- Diethyl ether
- Brine solution

Procedure:

- A solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water is prepared.
- Concentrated hydrochloric acid (1.2 mL) is added to the solution.

- The resulting solution is cooled to -5 °C.
- A solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is added to the cooled solution.
- The mixture is stirred at 0 °C for 10 minutes.
- A second solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is then added.
- The reaction mixture is stirred at 0 °C for an additional 45 minutes.
- Upon completion, a brine solution is added to the reaction mixture.
- The mixture is extracted with diethyl ether.
- The organic layer is dried and the solvent is evaporated under reduced pressure.
- The resulting product, (Z)-**ethyl 2-chloro-2-(hydroxyimino)acetate**, is obtained with a yield of 1.6 g (76%) and is typically used in the next step without further purification.[3]

Safety Information:

Ethyl 2-chloro-2-(hydroxyimino)acetate is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] The synthesis should be carried out in a well-ventilated fume hood.

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